molecular formula C23H23N3O3 B13717083 Monastroline

Monastroline

Cat. No.: B13717083
M. Wt: 389.4 g/mol
InChI Key: IDGCPAFIELNTPI-PZJWPPBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of trans-HR22C16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of organic reactions, including condensation and cyclization reactions. Industrial production methods often involve optimizing these reactions to increase yield and purity .

Chemical Reactions Analysis

trans-HR22C16 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

trans-HR22C16 has a wide range of applications in scientific research:

    Chemistry: Used as a probe to study the dynamics of cell division and mitosis.

    Biology: Helps in understanding the role of kinesin Eg5 in cell division.

    Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit cell division.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

trans-HR22C16 exerts its effects by binding to the mitotic kinesin Eg5, a motor protein essential for the separation of spindle poles during cell division. By inhibiting Eg5, trans-HR22C16 effectively blocks mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

Comparison with Similar Compounds

trans-HR22C16 is unique due to its selective inhibition of kinesin Eg5 without interacting with tubulin. Similar compounds include:

These compounds share the common feature of inhibiting Eg5 but differ in their chemical structures, binding affinities, and specific mechanisms of action.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

(10R,15S)-13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C23H23N3O3/c1-2-3-11-25-22(28)19-13-17-16-9-4-5-10-18(16)24-20(17)21(26(19)23(25)29)14-7-6-8-15(27)12-14/h4-10,12,19,21,24,27H,2-3,11,13H2,1H3/t19-,21+/m0/s1

InChI Key

IDGCPAFIELNTPI-PZJWPPBQSA-N

Isomeric SMILES

CCCCN1C(=O)[C@@H]2CC3=C([C@H](N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35

Canonical SMILES

CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35

Origin of Product

United States

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